molecular formula C10H16N2O2 B14102387 (1r,3s,5R,7S)-3-Nitroadamantan-1-amine (Vildagliptin Impurity pound(c)

(1r,3s,5R,7S)-3-Nitroadamantan-1-amine (Vildagliptin Impurity pound(c)

Cat. No.: B14102387
M. Wt: 196.25 g/mol
InChI Key: IGRDMGWZTHMMAM-BQKDNTBBSA-N
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Description

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon, and features both an amino group and a nitro group attached to the adamantane framework.

Preparation Methods

Chemical Reactions Analysis

1-Amino-3-nitroadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like halides or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-nitroadamantane has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 1-amino-3-nitroadamantane involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for Vildagliptin, it inhibits the enzyme dipeptidyl peptidase 4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels.

Comparison with Similar Compounds

1-Amino-3-nitroadamantane can be compared to other adamantane derivatives, such as:

The uniqueness of 1-amino-3-nitroadamantane lies in its combination of both amino and nitro groups, which provides a balance of reactivity and stability, making it versatile for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(5S,7R)-3-nitroadamantan-1-amine

InChI

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2/t7-,8+,9?,10?

InChI Key

IGRDMGWZTHMMAM-BQKDNTBBSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)[N+](=O)[O-])N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N

Origin of Product

United States

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